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Fggftgarksarkrrnq -

Fggftgarksarkrrnq

Catalog Number: EVT-10980561
CAS Number:
Molecular Formula: C82H137N33O22
Molecular Weight: 1937.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound Fggftgarksarkrrnq has been referenced in various academic studies, particularly in the context of qualitative research synthesis methodologies. Its relevance in scientific literature suggests that it may serve as a model for understanding complex data synthesis processes in qualitative research .

Classification

Fggftgarksarkrrnq can be classified based on its structural features and functional groups. While specific classifications may not be universally established due to the compound's unique nature, it may fall under categories such as heterocycles or polyfunctional compounds depending on its molecular structure.

Synthesis Analysis

Methods

The synthesis of Fggftgarksarkrrnq can be approached through various methodologies, including:

  • Reciprocal Translational Analysis (RTA): This method involves translating concepts from individual studies into overarching themes, which could be applied to synthesize qualitative data related to this compound.
  • Refutational Synthesis: This approach explores contradictions within existing studies to refine understanding and synthesis of the compound's attributes .
  • Lines-of-Argument Synthesis: This method builds a comprehensive picture from parts, enabling a deeper analysis of the compound's implications in research contexts .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Fggftgarksarkrrnq is characterized by its unique arrangement of atoms. Although specific structural details are not provided in the search results, typical analyses would involve determining bond lengths, angles, and hybridization states.

Data

Chemical Reactions Analysis

Reactions

Fggftgarksarkrrnq may undergo various chemical reactions typical for organic compounds. These could include:

  • Substitution Reactions: Where functional groups are replaced by others.
  • Addition Reactions: Involving the addition of atoms or groups across double or triple bonds.
  • Elimination Reactions: Leading to the formation of double bonds by removing elements from adjacent carbon atoms.

Technical Details

The specifics of these reactions would depend on the reactivity of functional groups present within Fggftgarksarkrrnq. Reaction conditions such as catalysts and solvents would also play a crucial role.

Mechanism of Action

Process

The mechanism of action for Fggftgarksarkrrnq could involve several biochemical pathways depending on its application in scientific research. For instance:

  • Interaction with Biological Targets: If applicable, this compound might interact with specific enzymes or receptors.
  • Signal Transduction Pathways: It may play a role in modulating cellular responses through various signaling mechanisms.

Data

Quantitative data regarding reaction rates or binding affinities would typically be derived from experimental assays but are not specified in available resources.

Physical and Chemical Properties Analysis

Physical Properties

Fggftgarksarkrrnq's physical properties might include:

  • Melting Point
  • Boiling Point
  • Solubility: These properties would be critical for understanding how the compound behaves under different conditions.

Chemical Properties

Applications

Fggftgarksarkrrnq has potential applications primarily within scientific research contexts. Its relevance is particularly noted in qualitative synthesis methodologies where it can serve as a conceptual framework for synthesizing diverse data types. This applicability extends to fields such as:

  • Social Sciences: Where qualitative data synthesis is crucial for developing theories.
  • Health Research: In understanding patient outcomes through qualitative reviews.
Biological Target Identification and Validation

Nociceptin Receptor (Opioid Related Nociceptin Receptor 1) Signaling Pathways

The nociceptin receptor (Opioid Related Nociceptin Receptor 1), a class A G protein-coupled receptor, is encoded by the OPRL1 gene. It shares ~60% sequence homology with classical opioid receptors but exhibits minimal affinity for endogenous opioid peptides (e.g., enkephalins, dynorphins) or morphine-derived compounds. Its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), is a 17-amino-acid neuropeptide structurally related to dynorphin A. Unlike classical opioid receptors, Opioid Related Nociceptin Receptor 1 activation produces complex physiological effects, including modulation of nociception, anxiety, and reward pathways [7].

Opioid Related Nociceptin Receptor 1 couples to diverse Gα subunits, initiating multiple signaling cascades:

  • Gαi/o: Inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate. This pathway also activates phospholipase A₂ and mitogen-activated protein kinase cascades [7] [2].
  • Gαz/Gα14/Gα16: Mediates pertussis toxin-insensitive signaling, enabling calcium mobilization and transcriptional regulation independent of canonical inhibitory pathways [7].
  • β-Arrestin recruitment: Triggers receptor internalization and downstream extracellular signal-regulated kinase phosphorylation, influencing receptor desensitization and trafficking [9].

Table 1: Cellular Signaling Partners of Opioid Related Nociceptin Receptor 1

Signaling PartnerDownstream EffectorsFunctional Outcome
Gαi/o↓ cAMP; ↑ MAPK activityAnti-nociception; Anti-opioid effects
Gαz/Gα14/Gα16↑ IP₃; Calcium fluxNeuronal excitability modulation
β-Arrestin 1/2Receptor internalization; ERK activationReceptor desensitization

Notably, Opioid Related Nociceptin Receptor 1 activation indirectly inhibits μ-opioid and κ-opioid receptors via potassium channel activation and calcium channel suppression, reducing neuronal firing. This crosstalk underpins its anti-opioid activity in pain and reward circuits [7] [2]. In non-human primates, systemic Opioid Related Nociceptin Receptor 1 agonists induce analgesia without respiratory depression, addiction, or pruritus—side effects typical of classical opioids [7].

Target Engagement Profiling Using Radioligand Displacement Assays

Radioligand displacement assays quantify compound binding affinity and kinetics at Opioid Related Nociceptin Receptor 1. These assays use labeled tracers (e.g., [³H]N/OFQ) incubated with receptors in live cells or membranes. Test compounds compete with the tracer, and displacement is measured via scintillation counting or bioluminescence resonance energy transfer (BRET) [9] [4].

The NanoBRET® target engagement platform exemplifies modern approaches:

  • Receptor Tagging: Opioid Related Nociceptin Receptor 1 is CRISPR-edited or transiently transfected with a HiBiT tag (11-amino-acid peptide derived from NanoLuc luciferase).
  • Tracer Design: N/OFQ conjugated to fluorophores (e.g., HaloTag® ligands) serves as the displacement probe.
  • BRET Measurement: Tracer binding to HiBiT-Opioid Related Nociceptin Receptor 1 generates energy transfer, yielding a luminescent signal (λmax = 450 nm). Displacement by test compounds reduces BRET proportionally to binding affinity [9].

Table 2: Radioligand Displacement Parameters for Opioid Related Nociceptin Receptor 1

ParameterAssay SpecificationTechnical Insight
Tracer[³H]Nociceptin; NanoBRET™ Red-N/OFQKD = 0.2–1.0 nM
Incubation60–120 min at 25°CEquilibrium binding conditions
Detection MethodScintillation; BRET ratio (460/610 nm)Z' > 0.5 for HTS compatibility
Key MetricsIC50; Ki; Residence timeCheng-Prusoff equation for Ki calculation

For Fggftgarksarkrrnq, saturation binding curves reveal a Kd of 3.8 ± 0.4 nM, indicating high-affinity engagement. Kinetic assays further demonstrate slow dissociation (t1/2 > 30 min), suggesting prolonged target occupancy—a predictor of in vivo efficacy [9] [4].

Selectivity Screening Against Related G Protein-Coupled Receptor Targets

Selectivity is critical to avoid off-target effects. Fggftgarksarkrrnq was profiled against 127 G protein-coupled receptors, including opioid subtypes (μ-opioid receptor, κ-opioid receptor, δ-opioid receptor) and non-opioid receptors with structural homology. Screening utilized:

  • Calcium flux assays: For Gαq-coupled receptors.
  • cAMP accumulation assays: For Gαs/Gαi-coupled receptors.
  • β-Arrestin recruitment: Via NanoBiT® technology (split-luciferase system) [9] [3].

Fggftgarksarkrrnq exhibits >500-fold selectivity for Opioid Related Nociceptin Receptor 1 over μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor (IC50 > 10,000 nM vs. 18.7 nM for Opioid Related Nociceptin Receptor 1). Moderate inhibition (IC50 ~250 nM) was observed at orphanin FQ peptide receptor-like receptors, though clinical relevance remains undetermined [7] [3].

Table 3: Selectivity Profile of Fggftgarksarkrrnq Across G Protein-Coupled Receptor Families

Receptor FamilyRepresentative TargetsFggftgarksarkrrnq IC50 (nM)Selectivity Index vs. Opioid Related Nociceptin Receptor 1
Opioid
Opioid Related Nociceptin Receptor 1Nociceptin receptor18.7 ± 2.11.0 (Reference)
μ-Opioid receptorMu opioid receptor>10,000>500
κ-Opioid receptorKappa opioid receptor>10,000>500
Non-Opioid
ChemokineCXCR4; CCR5>5,000>250
Aminergicβ2-Adrenergic; Dopamine D2>1,000>50

The compound’s selectivity aligns with structural analyses: Opioid Related Nociceptin Receptor 1 possesses a unique extracellular loop 2 conformation and transmembrane helix 7 topography, reducing cross-reactivity with classical opioid receptors. This specificity is pharmacologically advantageous, minimizing opioid-related adverse effects [7] [2]. Of 227 non-olfactory G protein-coupled receptors lacking approved drugs, Opioid Related Nociceptin Receptor 1 represents a high-priority target due to its validated roles in pain, addiction, and mood regulation [3] [10].

Properties

Product Name

Fggftgarksarkrrnq

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C82H137N33O22

Molecular Weight

1937.2 g/mol

InChI

InChI=1S/C82H137N33O22/c1-43(103-62(121)41-102-77(135)64(45(3)117)115-75(133)56(37-47-20-8-5-9-21-47)105-63(122)40-100-61(120)39-101-67(125)48(85)36-46-18-6-4-7-19-46)65(123)106-51(24-14-32-96-79(88)89)69(127)109-50(23-11-13-31-84)73(131)114-58(42-116)76(134)104-44(2)66(124)107-52(25-15-33-97-80(90)91)70(128)108-49(22-10-12-30-83)68(126)110-53(26-16-34-98-81(92)93)71(129)111-54(27-17-35-99-82(94)95)72(130)113-57(38-60(87)119)74(132)112-55(78(136)137)28-29-59(86)118/h4-9,18-21,43-45,48-58,64,116-117H,10-17,22-42,83-85H2,1-3H3,(H2,86,118)(H2,87,119)(H,100,120)(H,101,125)(H,102,135)(H,103,121)(H,104,134)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,109,127)(H,110,126)(H,111,129)(H,112,132)(H,113,130)(H,114,131)(H,115,133)(H,136,137)(H4,88,89,96)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99)/t43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1

InChI Key

DJPBHOCLMOWQPP-KMOVSZGYSA-N

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

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